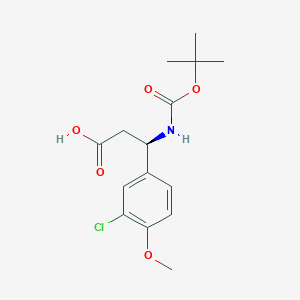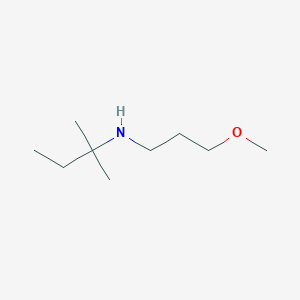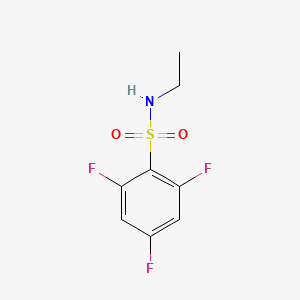
(r)-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a phenyl ring substituted with a methylthio group, and an ethan-1-ol moiety. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and an appropriate amine.
Reaction Conditions: The key step involves a reductive amination reaction where the aldehyde group of 4-(methylthio)benzaldehyde reacts with the amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired chiral compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.
Automated Purification: Employing automated purification systems to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydrocarbons.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(4-(methylamino)phenyl)ethan-1-ol: Similar structure but with a methylamino group instead of a methylthio group.
®-2-Amino-2-(4-(methoxy)phenyl)ethan-1-ol: Contains a methoxy group instead of a methylthio group.
®-2-Amino-2-(4-(ethylthio)phenyl)ethan-1-ol: Features an ethylthio group instead of a methylthio group.
Uniqueness
®-2-Amino-2-(4-(methylthio)phenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the methylthio group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
Clé InChI |
SISQHIHFZXIWAT-VIFPVBQESA-N |
SMILES isomérique |
CSC1=CC=C(C=C1)[C@H](CO)N |
SMILES canonique |
CSC1=CC=C(C=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)






![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)
